Lipophilicity: XLogP vs Positional Isomer
2-Cyclopropylfuran-3-carboxylic acid demonstrates a computed XLogP3-AA value of 1.1 [1], which differs meaningfully from the 5-cyclopropylfuran-2-carboxylic acid positional isomer (XLogP3-AA = 1.2) [2]. This 0.1 log unit difference in lipophilicity, while numerically modest, reflects altered partitioning behavior that influences membrane permeability predictions and chromatographic retention times in purification workflows.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 5-Cyclopropylfuran-2-carboxylic acid (CAS 862089-27-8): 1.2 |
| Quantified Difference | 0.1 log unit lower |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release) |
Why This Matters
Procurement of the correct positional isomer is essential for reproducible logP-dependent biological assay outcomes and predictable reversed-phase HPLC purification conditions.
- [1] PubChem. (2025). 2-Cyclopropylfuran-3-carboxylic acid (CID 91654465) Computed Properties — XLogP3-AA. View Source
- [2] PubChem. (2025). 5-Cyclopropylfuran-2-carboxylic acid (CID 21725389) Computed Properties — XLogP3-AA. View Source
